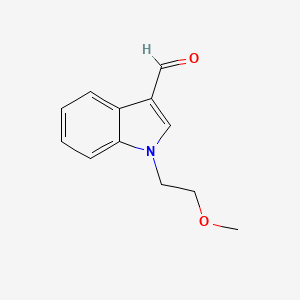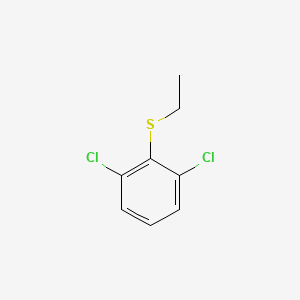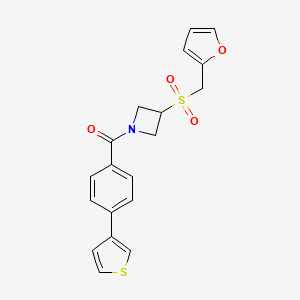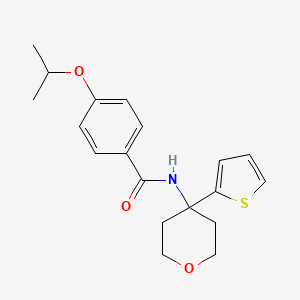![molecular formula C14H27N3O2 B2647011 (E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide CAS No. 2411336-62-2](/img/structure/B2647011.png)
(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses and fungi.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol in fungi, leading to their death. In addition, it has been shown to inhibit the replication of certain viruses by interfering with their RNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide is its potential use as a lead compound for the development of new anticancer, antiviral, and antifungal drugs. Its fluorescent properties also make it a useful tool for imaging biological systems. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide. One direction is the optimization of the synthesis method to increase the yield of the compound. Another direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in drug discovery and development. Finally, the use of (E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide as a fluorescent probe for imaging biological systems needs to be further explored to determine its full potential in this application.
Conclusion:
In conclusion, (E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide is a promising compound with potential applications in drug discovery and development. Its anticancer, antiviral, and antifungal activities make it a potential lead compound for the development of new drugs. Its fluorescent properties also make it a useful tool for imaging biological systems. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of (E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide involves the reaction of 3-ethylmorpholine with 2-bromoethylamine hydrobromide to form N-[2-(3-ethylmorpholin-4-yl)ethyl]amine. This intermediate is then reacted with (E)-4-bromo-2-butenoic acid methyl ester to form the target compound. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide has been studied for its potential applications in drug discovery and development. It has been shown to have anticancer, antiviral, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-4-13-12-19-11-10-17(13)9-7-15-14(18)6-5-8-16(2)3/h5-6,13H,4,7-12H2,1-3H3,(H,15,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOSWYJHDZGSIU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1COCCN1CCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)

![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)
![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)
![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)
![ethyl 5-((cyclohexanecarbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2646938.png)





![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)acetohydrazide](/img/structure/B2646950.png)
![2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid](/img/structure/B2646951.png)